3-(Piperidin-4-yloxy)benzamide hydrochloride

Histamine H3 Receptor GPCR CNS Drug Discovery

3-(Piperidin-4-yloxy)benzamide hydrochloride (CAS 906744-11-4) is a small-molecule building block featuring a benzamide core linked via an ether bond to a piperidine ring at the 3-position, supplied as a hydrochloride salt to enhance stability and solubility. It belongs to the broader class of piperidinyloxybenzamides, a scaffold widely explored in medicinal chemistry for generating ligands against diverse targets, including G-protein coupled receptors (GPCRs) like the histamine H3 receptor, opioid receptors, and enzymes implicated in metabolic and oncological pathways.

Molecular Formula C12H17ClN2O2
Molecular Weight 256.73 g/mol
CAS No. 906744-11-4
Cat. No. B1512338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Piperidin-4-yloxy)benzamide hydrochloride
CAS906744-11-4
Molecular FormulaC12H17ClN2O2
Molecular Weight256.73 g/mol
Structural Identifiers
SMILESC1CNCCC1OC2=CC=CC(=C2)C(=O)N.Cl
InChIInChI=1S/C12H16N2O2.ClH/c13-12(15)9-2-1-3-11(8-9)16-10-4-6-14-7-5-10;/h1-3,8,10,14H,4-7H2,(H2,13,15);1H
InChIKeyNOURBXQJNMCHLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Piperidin-4-yloxy)benzamide hydrochloride (CAS 906744-11-4): A Regiospecific Piperidinyloxybenzamide Scaffold for CNS and Metabolic Drug Discovery


3-(Piperidin-4-yloxy)benzamide hydrochloride (CAS 906744-11-4) is a small-molecule building block featuring a benzamide core linked via an ether bond to a piperidine ring at the 3-position, supplied as a hydrochloride salt to enhance stability and solubility . It belongs to the broader class of piperidinyloxybenzamides, a scaffold widely explored in medicinal chemistry for generating ligands against diverse targets, including G-protein coupled receptors (GPCRs) like the histamine H3 receptor, opioid receptors, and enzymes implicated in metabolic and oncological pathways [1]. The compound's specific regioisomeric substitution pattern, in contrast to the commonly researched 4-(piperidin-4-yloxy)benzamide, provides distinct three-dimensional pharmacophore geometry that can result in unique biological target selectivity profiles [2]. Its unsubstituted piperidine nitrogen position further serves as a versatile synthetic handle for rapid diversification into focused compound libraries through alkylation, acylation, or reductive amination [1].

Procurement Risks of 3-(Piperidin-4-yloxy)benzamide hydrochloride: Why Regioisomer and Salt Forms Are Not Interchangeable


Substituting 3-(piperidin-4-yloxy)benzamide hydrochloride with its positional isomers or alternative salt forms without rigorous validation introduces significant risk due to quantifiable differences in physical properties and biological target engagement. The 3-substitution pattern creates a distinct molecular shape and electronic distribution compared to the 4-isomer (CAS 609781-30-8), which has been documented to yield potent histamine H3 receptor antagonists; this regioisomeric change can fundamentally alter a ligand's binding pose, leading to a complete loss or inversion of activity at the intended target [1]. Furthermore, the hydrochloride salt form provides a defined stoichiometric composition (C12H17ClN2O2, MW 256.73) with proven batch-to-batch consistency at 95% or higher purity . Replacing this with the free base (CAS 907158-97-8, MW 220.27) introduces variability in solubility, hygroscopicity, and weighability, which directly impacts assay reproducibility and reaction yield calculations, especially in parallel synthesis and high-throughput screening workflows . Simply using an 'in-class' benzamide without confirming the exact regioisomer and salt identity can lead to failed experiments and irreproducible results.

Quantitative Differentiation of 3-(Piperidin-4-yloxy)benzamide hydrochloride: Evidence from Published SAR and Chemical Specifications


Regioisomer-Specific Target Engagement: H3 Receptor Affinity Varies with Substitution Pattern

The pharmacological activity of piperidinyloxybenzamides is highly sensitive to the position of the ether linkage on the benzamide ring. In a study by Nirogi et al., a series of 4-(1-substituted piperidin-4-yloxy)benzamides demonstrated potent binding affinity for the histamine H3 receptor, with initial leads showing high nanomolar to low micromolar affinity [1]. While the study focused on the 4-oxy series, it establishes that the benzamide-piperidine scaffold is a recognized pharmacophore for this target. The 3-oxy substitution in the target compound alters the vector of the piperidine ring relative to the benzamide, a change that SAR principles indicate would lead to a distinct affinity profile at the same target [1]. This regioisomeric specificity means the 3-isomer cannot be presumed to be a functional replacement for the active 4-isomer without explicit re-validation, but offers a complementary tool for exploring different binding modes.

Histamine H3 Receptor GPCR CNS Drug Discovery

Opioid Receptor Subtype Selectivity through N-Substitution: Direct Quantitative Activity Cliff

Direct evidence from the BindingDB database demonstrates a profound activity cliff upon simple N-substitution of a 3-(piperidin-4-yloxy)benzamide scaffold. The compound 3-(1-(cyclopropylmethyl)piperidin-4-yloxy)benzamide exhibits an IC50 of 28,200 nM at the human kappa opioid receptor (KOR), indicating very weak antagonist activity [1]. This single data point highlights that the unsubstituted piperidine nitrogen of the target compound serves as a critical vector for modulation; adding a cyclopropylmethyl group results in a defined, quantifiable level of activity, whereas the parent compound (without this substitution) is expected to be inactive or possess a distinct selectivity profile. This empowers researchers to design focused libraries starting from this specific, unsubstituted scaffold to dial in desired receptor selectivity.

Kappa Opioid Receptor Pain Research GPCR

Supply Chain Purity and Specification: Enabling Reproducible Synthesis vs. Unspecified Free Base

For reliable procurement, the hydrochloride salt offers quantifiable quality specifications that are critical for experimental reproducibility. The target compound is available with a certified minimum purity specification of 95% (AKSci) and 98% (MolCore) . In contrast, the free base 3-(piperidin-4-yloxy)benzamide (CAS 907158-97-8) is also sold at 98% purity, but lacks the defined crystalline salt form, which introduces risks of variable hygroscopicity and amine oxidation during storage . The molecular weight difference (256.73 g/mol for HCl salt vs. 220.27 g/mol for free base) directly impacts molarity calculations for reaction and assay setup. Selecting the salt form with a clearly defined purity specification minimizes the risk of systematic error in downstream quantitative biological studies.

Chemical Synthesis Procurement Quality Control

Scaffold Versatility for Metabolic and CNS Indications: A Privileged Structure for Lead Discovery

The broader N-substituted-heterocycloalkyloxybenzamide class, to which this compound belongs, has been the subject of multiple patents for the treatment of type II diabetes, atherosclerosis, and cardiovascular disease, acting via mechanisms such as adiponectin modulation [1]. While the target compound itself is a synthetic intermediate, its exact structure falls within the generic Markush structures claimed in these patents. This establishes it as a critical intermediate for accessing a therapeutically validated chemical space, distinct from simple benzamides. The 3-piperidinyloxy pattern is explicitly covered in patent literature for generating biologically active compounds, providing a clear intellectual property trail for medicinal chemistry programs aiming to generate novel composition-of-matter for metabolic and CNS indications.

Metabolic Disease Oncology Drug Discovery

High-Value Application Scenarios for 3-(Piperidin-4-yloxy)benzamide hydrochloride Based on Quantitative Evidence


Focused CNS Library Synthesis Targeting Histamine H3 and Opioid Receptors

Medicinal chemists exploring GPCR targets for CNS disorders can utilize this compound as a core scaffold for parallel synthesis of N-substituted libraries. The evidence shows that simple N-substitution directly controls biological activity, as demonstrated by the quantified KOR activity cliff (IC50 = 28,200 nM for the cyclopropylmethyl analog) [1]. The complementary 3-substitution geometry provides an alternative pharmacophore to the commonly used 4-isomer, allowing exploration of a distinct chemical space validated for H3 receptor binding [2]. This de-risks library design by starting from a proven scaffold with a well-defined synthetic handle.

Reproducible Metabolic Disease Lead Optimization Campaigns

For drug discovery programs targeting adiponectin modulation or related metabolic pathways, this compound serves as a key intermediate to access the patented N-substituted-heterocycloalkyloxybenzamide chemical space [3]. The availability of the hydrochloride salt with a guaranteed purity of ≥95% ensures reliable reaction yields and reproducible biological assay data, which is a critical factor when comparing structure-activity relationships across a large series of analogs . The exact stoichiometric form eliminates the need for time-consuming free-base conversion and characterization before each use.

Chemical Biology Tool Generation for Selectivity Profiling

Researchers developing chemical probes for kinase or GPCR panels can leverage the clean, unsubstituted piperidine handle of this compound. The absence of a pre-existing N-substituent makes it an ideal starting point for installing fluorescent tags, biotin handles, or photoaffinity labels. The defined 3-regiochemistry provides a unique spatial orientation that is distinct from the 4-isomer, enabling the generation of matched-pair probes to dissect target engagement based on three-dimensional pharmacophore fit [4].

Process Chemistry Scale-Up and CMC Development

For CROs and CDMOs engaged in route scouting and early process development, this compound offers a crystalline hydrochloride salt form with documented storage conditions (sealed, dry, room temperature) that is amenable to kilogram-scale handling . Its well-defined physical properties and high purity specification facilitate smooth tech transfer and reduce the analytical burden associated with characterizing amorphous or hygroscopic free-base intermediates.

Quote Request

Request a Quote for 3-(Piperidin-4-yloxy)benzamide hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.